Methylthioxanthone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10OS |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10OS/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3 |
InChI Key |
QZKVUSSYPPWURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Methylthioxanthone
Established Synthetic Pathways for Thioxanthone Core Structures
The fundamental thioxanthone core, a dibenzo-γ-pyrone structure, can be constructed through several well-established synthetic routes . These methods often involve the formation of the central heterocyclic ring, followed by or concurrent with the introduction of substituents.
Ring Closure Reactions from Precursors
Ring closure reactions are a primary approach for synthesizing the thioxanthone core. One common strategy involves the condensation of appropriate thiophenol derivatives with carbonyl compounds under acidic conditions smolecule.com. For instance, the thioxanthone framework can be formed by the cyclization of 2-carboxydiphenyl sulfides, often achieved using concentrated sulfuric acid cdnsciencepub.com. This method has been reported to yield thioxanthones in approximately 60% yield cdnsciencepub.com. Another route involves the ring-closure reaction of diaryl sulfide (B99878) in the presence of a Lewis acid such as SnCl4 or AlCl3 beilstein-archives.orgbeilstein-journals.org.
Ullmann and Friedel-Crafts Derived Approaches
The Ullmann reaction and Friedel-Crafts reactions are pivotal in the synthesis of the thioxanthone core.
Ullmann Condensation: This classical method involves the reaction of substituted thiophenols with haloarenes to form diphenyl thioethers, which are subsequently cyclized, often in concentrated sulfuric acid . An improved synthesis of compounds like 5,6-dimethylxanthone-4-acetic acid, which shares a similar core, has been achieved through an optimized Ullmann reaction strategy up.pt. The Ullmann condensation reaction has been specifically used to prepare the thioxanthone core researchgate.netresearchgate.net. For example, 2-carboxyl diphenyl sulfides, key intermediates, can be prepared via the Ullmann reaction cdnsciencepub.com.
Friedel-Crafts Reactions: Intramolecular Friedel-Crafts acylation is a significant method for forming the thioxanthone ring. This typically involves the cyclization of 2-aryloxybenzoic acids up.pt. The formation of the thioxanthone ring has been established by the Friedel-Crafts intramolecular ring closure of phenylthiobenzoic acid in concentrated acid conditions researchgate.net. Recent studies have explored intramolecular Friedel-Crafts alkylation (FCA) to synthesize thioxanthene (B1196266) derivatives, which can then be oxidized to thioxanthones. Trifluoroacetic acid (TFA) has been identified as an effective organocatalyst for such intramolecular FCA reactions, yielding halogen-substituted thioxanthenes in high yields nih.govacs.org.
Regioselective Synthesis and Functionalization of Methylthioxanthone Derivatives
Regioselective synthesis focuses on controlling the position of the methyl group and other functionalities on the thioxanthone scaffold. 2-Methylthioxanthone is a common isomer, and its synthesis often involves direct methylation of thioxanthone or the use of appropriately substituted precursors smolecule.com.
Direct Methylation and Substitution: Starting from thioxanthone, methylation at the 2-position can be achieved using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base smolecule.com. The electron-rich aromatic rings of the thioxanthone core also allow for functionalization via electrophilic substitution reactions, introducing substituents such as halogens or alkyl groups evitachem.com.
Precursor-Based Regioselectivity: The synthesis of specific methyl-substituted thioxanthones can be achieved by cyclizing precursors with the methyl group already in place. For instance, 2-carboxy-3'-methyldiphenyl sulfide has been shown to cyclize to a mixture of 1- and 3-methylthioxanthones, which can then be separated cdnsciencepub.com. A regioselective synthesis of xanthone (B1684191) and thioxanthone derivatives has been achieved through a one-pot reaction of phenol (B47542) compounds and thiosalicylic acid in the presence of a heteropoly acid under microwave irradiation, often showing high regioselectivity researchgate.net.
Functionalization: Beyond direct methylation, the thioxanthone core in this compound can undergo various functionalizations. The carbonyl group at the 9-position can be reduced to an alcohol using reducing agents like sodium borohydride, yielding thioxanthene-9-ol derivatives which serve as important intermediates evitachem.comsmolecule.com. The sulfur atom can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide, leading to derivatives with distinct electronic properties evitachem.comcdnsciencepub.com. Bromination reactions using N-bromosuccinimide also allow for the modification of this compound to obtain various derivatives smolecule.comtdl.org.
An example of regioselective synthesis is the preparation of 2-hydroxy-4-methylthioxanthone from 2,2'-dithiosalicylic acid and 3-methylphenol, with improved yields in the presence of P2O5 scientific.netresearchgate.net.
Development of π-Extended and Hybrid this compound Systems
The development of π-extended and hybrid this compound systems aims to modify their electronic and photophysical properties for advanced applications, particularly in photoinitiation and organic electronics evitachem.com.
π-Extension: This involves extending the conjugated π-system of the thioxanthone chromophore. Examples include benzo[c]thioxanthone and naphtho[2,3-c]thioxanthone, where additional aromatic rings are fused to the thioxanthone core scispace.comworktribe.com. Such modifications are employed to engineer the triplet level of thioxanthone sensitizers, which is crucial for applications like lanthanide-based luminescent probes with visible excitation scispace.comworktribe.com. The strategic attachment of thioxanthone substituents to other chromophores, such as diphenyl anthracene, has successfully extended absorption wavelengths into the visible light spectrum, enabling their use as visible light photoinitiators acs.org.
Hybrid Systems: Hybrid this compound systems typically combine the this compound scaffold with other functional units or integrate it into multi-component systems to achieve synergistic properties. For instance, this compound is commonly used as a photoinitiator in hybrid polymerization systems, which can involve both free-radical and cationic polymerization mechanisms govinfo.govmdpi.comgoogle.comgoogle.com.na. These systems often include an epoxy oligomer and a multifunctional acrylic monomer, offering a compromise between the rapid curing of acrylics and the low cure stress of epoxides govinfo.gov. In the context of photopolymerization, hybrid photoinitiation systems based on a physical mixture of a photolatent photobase generator (PBG) and a thioxanthone derivative like isopropylthioxanthone (B1242530) (ITX) have been proposed to extend absorption into the UV-A and visible regions mdpi.com.
Isomerism and Stereochemical Aspects in this compound Synthesis
While the core thioxanthone structure is generally planar, the introduction of substituents, particularly the methyl group, can lead to structural isomerism. Stereochemical aspects primarily arise in derivatives where chiral centers are introduced or where the molecular geometry allows for distinct spatial arrangements.
Structural Isomerism: this compound itself exists as different structural isomers depending on the position of the methyl group on the thioxanthone scaffold. For example, 2-methylthioxanthone (PubChem CID: 79244) is the most commonly studied isomer evitachem.com. Other isomers like 1-methylthioxanthone (PubChem CID: 10471206) and 3-methylthioxanthone (B8791713) are also known cdnsciencepub.comscispace.commolaid.com. The synthesis of 1-amino-4-methylthioxanthone has been reported to be accompanied by the formation of the isomeric 4-chloro-1-methylthioxanthone, highlighting the challenge of controlling regioselectivity in certain synthetic routes rsc.org. Early research on methyl-substituted thioxanthones and their dioxides noted that 2-carboxy-3'-methyldiphenyl sulfide cyclized to a mixture of 1- and 3-methylthioxanthones in almost equal yields, requiring chromatographic separation cdnsciencepub.com.
Stereochemical Aspects in Derivatives: Although this compound itself does not typically exhibit complex stereoisomerism due to its relatively planar tricyclic structure, stereochemical considerations become relevant in its derivatives. For instance, studies on thioxanthen-10-io-(bismethoxycarbonyl)methanides and their 9-alkyl derivatives have explored the stereochemistry of these ylides, often determined by techniques like NMR spectroscopy and X-ray analysis rsc.org. The addition reactions to carbon-carbon multiple bonds in organic chemistry can have stereochemical implications, leading to syn- or anti-additions, which can be stereoselective or stereospecific depending on the reaction mechanism and reagents dalalinstitute.com. While the core thioxanthone is planar, modifications that introduce chiral centers or restrict rotation can lead to stereoisomers. For example, the synthesis of novel compounds like 2-hydroxy-4-methylthioxanthone has involved crystal structure determination to understand its spatial arrangement scientific.netresearchgate.net.
Photophysical and Photochemical Characterization of Methylthioxanthone
Fundamental Photochemistry of Methylthioxanthone Chromophores
Thioxanthone derivatives, including this compound, are well-regarded aromatic ketones known for their excellent optical characteristics and their extensive utilization in photochemically induced polymerization processes researchgate.netrsc.org. These chromophores exhibit significant light absorption in the UV-Vis range of the electromagnetic spectrum researchgate.netitu.edu.tr. The absorption maxima for thioxanthone derivatives typically fall within the range of 380 to 420 nm, with high molar extinction coefficients (ε = 10^4 L mol^-1 cm^-1) depending on the specific substitution pattern itu.edu.tr. Upon light absorption, this compound undergoes excitation from its ground singlet state (S0) to an excited singlet state (S1) chemrxiv.org. Subsequent intersystem crossing (ISC) to the triplet state (T1) is a crucial step, as the triplet state is generally the reactive species involved in photoinitiation itu.edu.trchemrxiv.orgnih.gov.
Triplet State Energetics and Lifetime Modulation
Thioxanthone chromophores are characterized by a high triplet energy and a relatively long triplet lifetime, which are essential for their photoinitiating capabilities rsc.orgchemrxiv.org. For instance, the triplet state energy of thioxanthone is reported to be approximately 2.75 eV chemrxiv.org. The photophysical properties of thioxanthones, including methyl-substituted variants, can be influenced by the molecular structure and the surrounding environment. While specific data for 2-Methylthioxanthone may vary slightly, studies on related methyl-thioxanthone isomers, such as 3-methyl-thioxanthone, indicate similar photophysical parameters to the parent thioxanthone in certain solvents like methanol (B129727) worktribe.com.
The modulation of the triplet state can be achieved through various structural modifications, such as extending the π-system of the thioxanthone chromophore worktribe.com. This can alter the energy levels and lifetimes of the excited states, influencing their reactivity. The efficiency of intersystem crossing (ISC) from the singlet excited state to the triplet state is a key factor determining the population of the reactive triplet state researchgate.net.
The table below presents typical photophysical properties for thioxanthone and 3-methylthioxanthone (B8791713) in methanol, illustrating the general characteristics of this chromophore class worktribe.com.
Table 1: Typical Photophysical Properties of Thioxanthone and 3-Methylthioxanthone in Methanol worktribe.com
| Property | Thioxanthone (Compound 1) | 3-Methylthioxanthone (Compound 8) |
| Absorption Maxima (λmax, nm) | 252, 290, 396 | 252, 290, 396 |
| Molar Extinction Coefficient (ε, L/mol.cm) | 13000, 10000, 4800 | 13000, 10000, 4800 |
| Fluorescence Maximum (λfl, nm) | 430 | 430 |
| Fluorescence Quantum Yield (Φfl) | 0.002 | 0.002 |
| Fluorescence Lifetime (τfl, ns) | 0.2 | 0.2 |
| Phosphorescence Maximum (λPhos, nm) | 580 | 580 |
| Phosphorescence Lifetime (τPhos, ms) | 190 | 190 |
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound, particularly when it functions as a Type II photoinitiator nih.gov. In these systems, the excited triplet state of this compound can act as an electron acceptor, interacting with an electron donor (co-initiator) nih.gov. This interaction leads to the formation of a radical ion pair, consisting of a radical cation from the donor and a radical anion from the photoinitiator nih.gov. The efficiency of this electron transfer process is highly dependent on the structural properties of the co-initiator and its ionization potential rsc.org. Following electron transfer, a proton transfer typically occurs from an α-carbon atom of the donor to the photoinitiator, resulting in the generation of two distinct radicals: a ketyl radical derived from the photoinitiator and an α-aminoalkyl radical from the co-initiator nih.govrsc.org. These radicals are the initiating species for polymerization reactions.
Mechanisms of Free Radical Formation and Reactivity
The formation of free radicals from this compound-based photoinitiating systems is initiated by light irradiation researchgate.net. In the context of Type II photoinitiators, which is the predominant mechanism for thioxanthones, radical generation primarily occurs through bimolecular processes involving the excited triplet state of this compound and a hydrogen donor or electron donor co-initiator researchgate.netitu.edu.trnih.govrsc.org.
The most common mechanism involves hydrogen abstraction or photoinduced electron transfer rsc.org. When this compound is photoexcited to its triplet state, it can abstract a hydrogen atom directly from a suitable donor compound, such as an amine, alcohol, or thiol rsc.org. This abstraction leads to the formation of a ketyl radical on the thioxanthone and a carbon-centered radical on the donor molecule rsc.org.
Photoinitiation Mechanisms in Polymerization Systems
This compound is widely employed as a photoinitiator in various photopolymerization systems, particularly in UV-curing applications for coatings, inks, and adhesives ontosight.aiigmresins.comitu.edu.tr. Photoinitiator systems are broadly classified into Type I and Type II mechanisms, based on their radical generation pathways researchgate.netitu.edu.tr.
Type I Photoinitiation Mechanisms
Type I photoinitiation mechanisms involve a single-component photoinitiator that, upon absorption of light, undergoes unimolecular fragmentation, typically through an α- or β-cleavage process igmresins.comresearchgate.netrsc.org. This cleavage directly generates two initiating radicals rsc.org. While Type I photoinitiators are effective and widely used in various applications, thioxanthone derivatives, including this compound, are not typically classified as primary Type I photoinitiators itu.edu.tr. Their dominant photoinitiation pathway involves a bimolecular reaction with a co-initiator, characteristic of Type II systems researchgate.netnih.govrsc.org.
Type II Photoinitiation with Co-initiators
This compound primarily functions as a Type II photoinitiator, operating through a bimolecular mechanism that involves a co-initiator igmresins.comresearchgate.netnih.govrsc.orgnih.govwikipedia.orgwikipedia.orgwikipedia.org. This mechanism is based on the interaction of the excited triplet state of this compound with a hydrogen donor compound, most commonly tertiary amines researchgate.netitu.edu.trnih.govrsc.org.
The process typically unfolds as follows:
Excitation : this compound absorbs UV or visible light, transitioning from its ground state to an excited singlet state, followed by efficient intersystem crossing to a long-lived triplet excited state researchgate.netnih.gov.
Hydrogen Abstraction or Electron Transfer : The excited triplet state of this compound then interacts with a co-initiator researchgate.netnih.gov. In the case of tertiary amines, this interaction involves photoinduced electron transfer (PET) from the amine to the excited thioxanthone, forming a radical ion pair nih.govrsc.org.
Proton Transfer and Radical Formation : This is followed by a rapid proton transfer from the α-carbon of the amine radical cation to the thioxanthone radical anion nih.govrsc.org. This step generates two distinct radical species: a ketyl radical from the this compound and an α-aminoalkyl radical from the amine nih.govrsc.org. Both of these radicals are highly reactive and capable of initiating the free-radical polymerization of monomers, such as acrylates researchgate.netnih.govwikipedia.orgwikipedia.org.
Table 2: Common Co-initiators for this compound in Type II Photoinitiation
| Co-initiator Type | Examples | PubChem CID (if applicable) | Role in Mechanism |
| Tertiary Amines | Triethylamine | 8471 fishersci.ca | Electron and proton donor, forms α-aminoalkyl radicals nih.govrsc.org |
| N-Methyldiethanolamine | 7767 nih.gov | Electron and proton donor, forms α-aminoalkyl radicals nih.govrsc.org | |
| Alcohols | Hydrogen donor, forms alkoxy radicals rsc.org | ||
| Thiols | Hydrogen donor, forms thiyl radicals rsc.org |
The efficiency of Type II photoinitiating systems is significantly influenced by the structure of both the photoinitiator and the co-initiator, as well as their ability to undergo electron or hydrogen transfer processes researchgate.netrsc.org. Tertiary amines are particularly effective co-initiators due to their facile electron donation and subsequent hydrogen abstraction rsc.org.
Photocatalytic Mechanisms and Applications
Photocatalysis is a powerful technique that harnesses photon energy to drive various chemical reactions. This process typically involves a light-absorbing catalyst (photocatalyst) that, upon irradiation, initiates reactions through mechanisms such as single electron transfer (SET), energy transfer, or atom transfer. researchgate.netnih.gov A key characteristic of photocatalysts is their ability to function as both an oxidizing and a reducing agent when activated by light. researchgate.netnih.gov
The fundamental mechanism of photocatalysis involves the generation of photo-induced electron-hole (e⁻/h⁺) pairs within the photocatalyst upon absorption of incident photons. The photogenerated electrons then participate in reduction reactions, while the holes facilitate oxidation reactions. mdpi.com This versatile approach has led to significant advancements in various synthetic realms, including radical chemistry and photochemistry. Its applications span diverse domains, encompassing organic synthesis, medicinal chemistry, natural product synthesis, environmental pollution management, and water purification. beilstein-journals.orgresearchgate.netnih.gov
Metal-Free Photoredox Catalysis by Thioxanthone Derivatives
Thioxanthone derivatives, including this compound, have emerged as prominent catalysts in visible-light-promoted, transition-metal-free photoredox catalysis. This class of catalysts offers significant advantages over traditional metal-based systems, such as operating under mild conditions, exhibiting high regioselectivity and reactivity, and avoiding the use of toxic transition metals, which simplifies purification processes. beilstein-journals.orgorganic-chemistry.orgx-mol.net
These derivatives can function effectively as metal-free photoredox catalysts, capable of participating in both oxidative and reductive catalytic cycles. mdpi.comresearchgate.net Their utility is demonstrated in various synthetic transformations. For instance, a visible-light-promoted and transition-metal-free photoredox catalysis strategy has been developed for the synthesis of thioxanthone derivatives themselves. This process involves intramolecular cyclization through hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation. This methodology has proven scalable, enabling gram-level production of thioxanthone-based commercial photoinitiators and pharmaceutical compounds. organic-chemistry.orgx-mol.netresearchgate.netnih.gov
Furthermore, novel thioxanthone-based compounds have been synthesized and evaluated as components in photoredox catalysts and photoinitiating systems. They show excellent photoinitiating efficiency for processes such as the free-radical polymerization (FRP) of acrylates and the ring-opening cationic polymerization (CP) of epoxy monomers, particularly when exposed to light-emitting diodes (LEDs) at specific wavelengths (e.g., 405 nm and 420 nm). mdpi.com Some thioxanthone derivatives can also act as efficient one-component free-radical photoinitiators. mdpi.com
Research Findings on Thioxanthone Synthesis via Photoredox Catalysis
The development of a visible-light-promoted, transition-metal-free photoredox catalysis strategy for synthesizing thioxanthone derivatives (TXs) has shown promising results. Optimized conditions, utilizing phenanthraquinone (PQ) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in acetonitrile (B52724) (CH₃CN), achieved a high yield. organic-chemistry.org
| Reaction Parameter | Condition/Result |
| Catalyst System | Phenanthraquinone (PQ) and Ammonium Persulfate ((NH₄)₂S₂O₈) |
| Solvent | Acetonitrile (CH₃CN) |
| Yield | 76% |
| Scalability | Gram-level production demonstrated |
| Mechanism | Hydrogen atom transfer, C-C formation, Oxidative dehydrogenation |
| Regioselectivity | High |
| Reactivity | High |
| Metal-Free | Yes |
Synergistic Photocatalytic Systems
For example, in the context of pollutant degradation, the design of ternary nanocomposites has proven highly effective. Carbon nitride-based photocatalysts, when integrated with conducting polymers, demonstrate enhanced charge separation and migration efficiency, leading to superior photocatalytic mineralization capabilities. rsc.org The inter-constituent interactions within such nanocomposites, like the synergistic ternary porous carbon nitride–polypyrrole–montmorillonite (CN–PPy–MMt) system, significantly boost their photocatalytic performance. rsc.org
Another powerful synergistic approach involves combining adsorption with photocatalysis. In such systems, the adsorption of pollutants onto the catalyst surface can significantly accelerate their subsequent photodegradation, offering a highly efficient method for pollutant removal. nih.gov Furthermore, thioxanthone derivatives themselves have been investigated in multi-component photoinitiating systems (e.g., two- and three-component systems), showcasing their role in synergistic strategies for various photopolymerization processes. mdpi.com This highlights the potential for this compound to be integrated into advanced synergistic photocatalytic systems to further optimize reaction efficiencies and expand their application scope.
Advanced Analytical Methodologies for Methylthioxanthone Research
Spectroscopic Techniques for Molecular and Electronic Structure Elucidation
Spectroscopic methods are fundamental for characterizing the molecular and electronic architecture of Methylthioxanthone, offering detailed information from atomic connectivity to excited-state dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool widely employed for the structural elucidation of organic compounds, including this compound. It provides detailed information on proton chemical shifts, coupling constants, and signal multiplicities, which are crucial for initial structural identification and confirming molecular connectivity mdpi.com. For instance, 2-hydroxy-4-methylthioxanthone (C₁₄H₁₀O₂S) has been characterized using ¹H NMR spectra, confirming its structure after synthesis researchgate.netscientific.net. NMR spectroscopy is particularly valuable for resolving isomeric structures and verifying structural details in both synthetic and biological matrices mdpi.com.
UV-Visible (UV-Vis) and fluorescence spectroscopy are essential for understanding the electronic transitions and photophysical properties of this compound and its derivatives. UV-Vis spectroscopy measures how much light a chemical substance absorbs or transmits over a specific wavelength range, typically from 200 to 800 nm scientiaricerca.com. This technique is used to measure excited-state absorption energies edinst.com. For thioxanthone, a parent compound, UV/Vis spectroscopy shows exclusive light absorption around 405 nm researchgate.net.
Fluorescence spectroscopy, a highly sensitive and non-destructive method, analyzes the light emitted by a molecule after it has been excited by photons horiba.comagriculturejournals.cz. It provides insights into the excited states and their decay pathways. Studies have shown that the fluorescent lifetimes of thioxanthone (TX) and 3-carboxyethyl-7-methyl thioxanthone (ETX) are influenced by solvent polarity, with both fluorescence quantum yield (φF) and lifetime (τF) increasing with solvent polarity capes.gov.br. Surprisingly, TX and ETX exhibit a linear relationship between φF and τF across a broad range of solvent polarities, from butyl acetate (B1210297) to glycol capes.gov.br.
Infrared (IR) spectroscopy is utilized to identify characteristic functional groups within the this compound molecule by analyzing molecular vibrations. When infrared radiation passes through a sample, certain frequencies are absorbed, corresponding to the unique vibrational modes (stretching and bending) of specific bonds specac.comvscht.cz. An IR spectrum provides a "fingerprint" that helps identify functional groups such as C=O and C-H bonds specac.comlibretexts.org. For example, 2-hydroxy-4-methylthioxanthone has been characterized by IR spectra, confirming the presence of its functional groups researchgate.netscientific.net. The C=O bond typically shows a strong, prominent band around 1710-1720 cm⁻¹ .
UV-Visible and Fluorescence Spectroscopy for Photophysical Analysis
Transient Absorption Spectroscopy and Laser Flash Photolysis for Reaction Intermediates
Transient absorption (TA) spectroscopy, also known as laser flash photolysis (LFP), is a powerful pump-probe spectroscopic technique used to study short-lived intermediates in chemical reactions edinst.comnumberanalytics.com. This method involves exciting a sample with a high-intensity laser pulse, leading to the formation of transient species such as excited states, radicals, or ions numberanalytics.com. The subsequent changes in absorption over time are then monitored using a second, weaker probe beam edinst.comedinst.com.
LFP is ideal for detecting short-lived intermediates and measuring their reaction rates on timescales ranging from nanoseconds to seconds edinst.comyork.ac.uk. For instance, studies on thioxanthone (TX) using LFP have investigated the photoreactivity of its triplet excited state. It was observed that the wavelength for the absorption maximum and the lifetime of the triplet excited state are solvent-dependent scielo.br. In hydrogen donor solvents, a new band at 410 nm was observed in the triplet absorption spectrum, attributed to the ketyl radical derived from thioxanthone scielo.br. Quenching rate constants for the reaction of TX triplet with electron donors like DABCO and TEA were found to be in the range of (5.4 ± 0.4) × 10⁹ L mol⁻¹ s⁻¹ and (8.1 ± 0.3) × 10⁹ L mol⁻¹ s⁻¹, respectively, indicating an electron transfer process scielo.br.
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional crystal structure of compounds like this compound. This method provides detailed information on bond lengths, bond angles, and molecular packing in the solid state mdpi.com. The crystal structure of 2-hydroxy-4-methylthioxanthone (C₁₄H₁₀O₂S) has been determined by single-crystal X-ray diffraction researchgate.netscientific.net. The compound crystallizes in the triclinic system with space group P-1 researchgate.netscientific.net. Key crystallographic data include unit cell parameters: a = 7.4699(11) Å, b = 7.4839(11) Å, c = 19.659(3) Å, and angles α = 87.981(3)°, β = 85.678(3)°, γ = 82.618(3)° researchgate.netscientific.net. The crystal structure revealed the presence of intra-molecular hydrogen bonds, leading to a framework of dimmers researchgate.netscientific.net. The dihedral angle between the two molecular planes in the dimmer framework was found to be 28.10(0.08)°, indicating that the two molecular planes are not parallel researchgate.netscientific.net.
Table 1: Crystallographic Data for 2-Hydroxy-4-Methylthioxanthone
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀O₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4699(11) |
| b (Å) | 7.4839(11) |
| c (Å) | 19.659(3) |
| α (°) | 87.981(3) |
| β (°) | 85.678(3) |
| γ (°) | 82.618(3) |
| Z | 2 |
| V (ų) | 1086.5(3) |
| Dc (mg·m⁻³) | 1.481 |
| F(000) | 504 |
| µ (mm⁻¹) | 0.281 |
| R | 0.0588 |
| wR | 0.1333 |
Electrochemical Characterization for Redox Properties
Electrochemical characterization techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the redox properties of compounds like this compound. These methods provide information on reduction and oxidation potentials, reversibility of electron transfer processes, and the formation of radical species nih.govrsc.orgsrce.hr. While direct studies on this compound's electrochemical properties were not extensively detailed in the provided snippets, the general application of these techniques to similar organic compounds, such as methylxanthines, involves measuring reduction potentials to assess antioxidant capacities and understanding electron transfer mechanisms nih.gov. For instance, studies on s-tetrazine derivatives, which are redox-active organic compounds, demonstrate the chemical reversibility of their reduction process in aqueous solutions, with reduction potential values being adjustable by changing substituents mdpi.com. This highlights the utility of electrochemical methods in understanding the electron transfer behavior of thioxanthone derivatives.
Cyclic Voltammetry in Mechanistic Studies
Cyclic Voltammetry (CV) is a powerful electrochemical technique widely utilized to investigate the redox properties of chemical species, including this compound derivatives gamry.comnumberanalytics.comwikipedia.orgdrugtargetreview.com. This method measures current as a function of linearly ramped potential, providing valuable information about electron transfer processes, reaction kinetics, and the stability of electroactive species gamry.comnumberanalytics.comdrugtargetreview.com.
For C2-substituted thioxanthones, which include this compound, CV studies have revealed that their redox processes are often nearly reversible and diffusion-controlled when conducted in acetonitrile (B52724) solutions koreascience.kr. This indicates that the rate of electron transfer at the electrode surface is rapid and primarily limited by the diffusion of the analyte to the electrode koreascience.kr. Furthermore, CV has been instrumental in investigating the photochemical mechanisms of thioxanthone derivatives, demonstrating their potential as metal-free photoredox catalysts capable of facilitating both oxidative and reductive cycles researchgate.net. The electrochemical reduction of 2-methyl-9H-thioxanthen-9-one S,S-dioxide, a derivative of this compound, has been shown to generate persistent radical anions and dianions, which exhibit strong UV-VIS-NIR absorption. This reversible redox behavior is significant for their application in electrochromic devices and organic light-emitting diodes (OLEDs) evitachem.com.
The information gleaned from cyclic voltammograms, such as peak currents, peak potentials, and peak shapes, allows for the determination of key electrochemical parameters, including formal potential, diffusion coefficient, and reaction rate constants gamry.com.
Polarographic Reduction Analysis
Polarography, an electroanalytical method, is specifically employed to determine the reduction potential of electroactive species and to perform quantitative analysis of compounds in solution google.comnih.govpharmaguideline.com. This technique typically uses a dropping mercury electrode (DME) as the working electrode, measuring the current generated as a function of gradually increasing applied voltage pharmaguideline.comslideshare.net.
A notable study on 1-amino-4-methylthioxanthone, a derivative closely related to this compound, and Miracil D (Lucanthone hydrochloride, PubChem CID: 10180), demonstrated the utility of polarography in characterizing their reduction behavior rsc.org. In acid solutions, 1-amino-4-methylthioxanthone exhibited a single reduction wave, while in alkaline solutions containing ethanol, a distorted second wave was observed rsc.org. For concentrations at or below 10⁻⁴ M in acid solutions, the wave shape was consistent with a two-electron reduction, leading to the corresponding thioxanthenol rsc.org. It was also found that the reducibility of these thioxanthones was largely insensitive to alkylation of the amino-group rsc.org.
For Miracil D, polarographic analysis established a linear relationship between diffusion current and concentration, providing a reliable method for its quantitative determination within a specified range rsc.org. This highlights polarography's capability for both mechanistic insights into reduction pathways and quantitative analysis of this compound and its related compounds.
Table 1: Polarographic Reduction Characteristics of Select Thioxanthone Derivatives
| Compound | Solution Conditions | Reduction Wave Characteristics | Electron Number (at low conc.) | Application | Citation |
| 1-Amino-4-methylthioxanthone | Acid solution | Single reduction wave | 2 | Mechanistic study (reduction to thioxanthenol) | rsc.org |
| 1-Amino-4-methylthioxanthone | Alkaline solution with ethanol | Distorted second wave | N/A | Mechanistic study | rsc.org |
| Miracil D (Lucanthone HCl) | 0.8N ethanolic hydrochloric acid | Reduction wave (E½ = -0.86 V) with consistent diffusion current | Varies with concentration | Quantitative determination | rsc.org |
Advanced Chromatographic Separations for Isomer and Purity Profiling
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures, playing a vital role in the purity profiling and isomer separation of this compound.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative purposes koreascience.krmtc-usa.comresolvemass.ca. Analytical HPLC focuses on obtaining qualitative and quantitative data about a sample, providing information on purity and composition koreascience.krmtc-usa.com. Preparative HPLC, conversely, aims to isolate and purify specific compounds from a mixture, often on a larger scale, for further research or application koreascience.krmtc-usa.com.
The separation of isomers is particularly challenging but crucial due to their identical molecular formulas yet distinct structural arrangements, leading to varying physical, chemical, and biological properties mtc-usa.comrotachrom.com. HPLC can effectively separate different types of isomers, including positional isomers, E/Z (cis/trans) isomers, and stereoisomers, by utilizing appropriate column chemistries and mobile phase conditions mtc-usa.commdpi.com. For instance, specific column types like phenyl hydride columns are well-suited for separating positional isomers mtc-usa.com. Purity analysis using HPLC involves developing methods that maximize the selectivity of target analytes, ensuring well-resolved and symmetrical peaks mtc-usa.commdpi.com. The ability to scale up methods from analytical to preparative dimensions is a significant advantage, allowing for efficient use of resources and seamless transition from method development to compound isolation wikipedia.orgnih.gov.
Hyphenated Techniques (e.g., LC-MS) for Comprehensive Characterization
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the powerful separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry resolvemass.ca. This combination is paramount for the comprehensive characterization of this compound and its related compounds, especially for identifying impurities and degradation products drugtargetreview.comnih.govamericanpharmaceuticalreview.com.
LC-MS provides high sensitivity and specificity, enabling the detection of trace levels of impurities in complex matrices resolvemass.ca. It offers molecular-level resolution, allowing for the analysis of small molecules, intact proteins, and digested proteins researchgate.net. This technique is routinely used to determine molecular weight and elemental composition through high-resolution mass spectrometry (HRMS) and to generate fragmentation information through tandem mass spectrometry (MS/MS) drugtargetreview.comamericanpharmaceuticalreview.com. LC-MS/MS is particularly effective for the untargeted analysis and identification of impurities in active pharmaceutical ingredients (APIs), providing detailed structural information that is critical for troubleshooting chemical reactions and optimizing synthetic routes americanpharmaceuticalreview.comresearchgate.netnih.gov. The ability to acquire accurate mass spectra during LC-MS runs greatly enhances the confidence in identifying unknown compounds drugtargetreview.com.
Computational Chemistry in Methylthioxanthone Research
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental for comprehending chemical phenomena at a molecular level nih.gov. These methods provide a theoretical framework to describe and predict the electronic structure, chemical reactivity, and dynamics of molecular systems epa.govfishersci.calabsolu.ca. The integration of quantum mechanics and information theory establishes a robust foundation for determining the electronic structure of molecules and understanding general trends in their chemical behavior nih.gov.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a prominent and widely utilized quantum chemical method due to its efficiency and accuracy in calculating electronic structures nih.govfishersci.ca. It is a major tool for tackling various chemical phenomena and predicting chemical reactions nih.gov.
In the context of methylthioxanthone and its derivatives, DFT calculations have been extensively applied:
Electronic Transitions: DFT, particularly Time-Dependent Density Functional Theory (TD-DFT), has been used to investigate electronic transitions. For instance, in square-planar platinum(II) complexes featuring a σ-bonded thioxanthon-2-yl ligand, TD-DFT calculations assigned the energetically lowest electronic transition as the thioxanthone-centred π→π* HOMO → LUMO excitation fishersci.ca.
Binding Properties: DFT calculations have revealed significant differences in the binding properties of enantiomers in photochemical kinetic resolution studies involving thioxanthone, explaining observed enantioselectivity cenmed.com.
Excited State Mechanisms: The hydrogen bond effect on the excited state mechanism of 2-isopropyl thioxanthone in protic solvents has been investigated using spectroscopic and computational chemistry methods, including DFT. These studies utilized single and double hydrogen bond models to understand the photophysical properties of thioxanthone-solvent complexes ontosight.ai.
Synthesis and Electrochemical Reduction: Quantum chemical calculations at the DFT level have been applied to study the synthesis and electrochemical reduction of this compound fishersci.fi.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques aimed at understanding and predicting the behavior of various materials and complex chemical and physical processes . Molecular Dynamics (MD) simulations, a key component of molecular modeling, are employed to connect the microscopic details of a system to its macroscopic properties of experimental interest labsolu.ca.
For thioxanthone derivatives, MD simulations have proven valuable:
Excited-State Hydrogen Bond Mechanisms: MD simulations have been utilized to investigate the excited-state hydrogen bond mechanism, as demonstrated in studies on 2-isopropyl thioxanthone ontosight.ai.
Conformational Changes and Stability: MD simulations provide detailed insights into the structural and dynamic properties of molecules, including conformational changes and stability uni.lu.
Simulation Tools: Various software packages and methodologies, such as LAMMPS and xTB, are available for performing MD simulations, allowing for geometry optimization and trajectory analysis nih.govwikipedia.org.
Theoretical Predictions of Photophysical Parameters
The theoretical prediction of photophysical properties is crucial for the development of functional fluorescent organic materials wikipedia.orgnih.gov. Computational methods are extensively used to forecast these parameters:
Spectral Properties: Time-Dependent Density Functional Theory (TD-DFT) is a common method for computing spectral properties, including UV-Vis absorption spectra spectrabase.com.
Fluorescence Quantum Yields and Emission Wavelengths: Machine learning algorithms are being developed to rapidly and accurately predict photophysical properties such as fluorescence emission wavelengths and quantum yields, overcoming some limitations of traditional quantum mechanical calculations nih.gov. A two-channel scheme combining direct vibrational relaxation and surface crossing has also been proposed for accurately predicting fluorescence quantum yields in organic fluorescent compounds wikipedia.org.
Intersystem Crossing (ISC) Mechanisms: Theoretical studies can elucidate the mechanisms of intersystem crossing (ISC) and fluorescence emission processes. For instance, investigations into thiophene-fused-type BODIPY dyes, which share photosensitizing functions with thioxanthones, have revealed how structural modifications can reduce the energy gap between singlet and triplet states, influencing ISC rates and fluorescence quantum yields nih.gov.
Mechanistic Investigations via Computational Pathways
Computational chemistry, particularly quantum mechanics (QM) and DFT, is an essential tool for detailed mechanistic investigations of chemical reactions uni.lu. These investigations aim to unravel reaction pathways and understand the underlying principles governing chemical transformations.
Transition State Analysis: Mechanistic investigations often involve performing transition state (TS) searches and subsequent frequency calculations to confirm the presence of a single imaginary frequency, which characterizes a true transition state uni.lu.
Reactivity and Selectivity: Computational chemistry can reveal the inherent reactivity of molecules and provide rational explanations for substrate specificity. This is valuable for narrowing down possible reaction pathways uni.lu.
Enzyme Mechanisms: Computational methods are employed to elucidate how enzymes regulate regio- and stereoselectivity, identify key catalytic residues, and assess the viability of hypothetical reaction pathways uni.lu.
Photochemical Mechanisms: A rational mechanistic cycle for thioxanthone-functionalized materials, based on TD-DFT calculations and laser radiation flash photolysis, has been presented to understand their photocatalytic degradation of organic dyes fishersci.ca. Computational studies also identify parameters related to excited state dynamics, such as photo-induced singlet oxygen generation, and correlate triplet excited state generation kinetics with factors like spin-orbit coupling and the energy gap between S1 and T1 states nih.gov.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar Studies of Methylthioxanthone Derivatives
Correlating Substituent Effects with Photoinitiation Efficiency
The photoinitiation efficiency of thioxanthone derivatives, including methylthioxanthone, is significantly influenced by the nature and position of substituents on the chromophore ring. Research has shown that the efficiency of photopolymerization initiated by substituted thioxanthones in the presence of an amine is highly dependent on the structure of the 2-substituent. google.com
Specifically, compounds bearing electron-withdrawing substituents at position 2 of the thioxanthone chromophore ring tend to exhibit higher photoinitiation efficiency, particularly at elevated amine concentrations. google.com This effect is attributed to the enhanced reactivity of the ketone triplet state with the amine, leading to the production of active radicals. google.com The volume and nature of the substituent in the polymeric coil also play a role in the photoinitiation activity, influencing the prevention of radical recombination and favoring their reaction with the monomer. google.com
The following table illustrates general trends observed in substituent effects on photoinitiation efficiency for thioxanthone derivatives:
Table 1: General Trends of Substituent Effects on Photoinitiation Efficiency (Designed for interactive display in a dynamic environment)
| Substituent Type/Position | Observed Effect on Photoinitiation Efficiency | Key Mechanism/Reason | Reference |
| Electron-withdrawing (Position 2) | Increased efficiency (especially with amines) | Enhanced reactivity of ketone triplet with amine | google.com |
| Acryloxy group + Tertiary amine (Synergistic) | Higher photopolymerization activity, better migration stability | Synergistic effect, improved radical production | google.com |
| Bulky substituents (General) | Can influence radical recombination and monomer reaction | Steric hindrance or favorable interaction | google.com |
Impact of Structural Modifications on Photophysical Properties
Structural modifications to the this compound core profoundly influence its photophysical properties, including absorption characteristics, fluorescence, phosphorescence, and excited-state lifetimes. These properties are critical for determining how efficiently a photoinitiator absorbs light and generates reactive species.
Thioxanthone derivatives generally exhibit characteristic absorption in the near UV range. nih.gov For example, 3-methylthioxanthone (B8791713) (Compound 8 in some studies) and thioxanthone (Compound 1) have documented photophysical properties such as absorption maximum (λmax), fluorescence maximum (λfl), and phosphorescence maximum (λPhos).
Minor structural variations can substantially modulate the rates of excited-state reactions and, consequently, the singlet/triplet yields. For instance, π-expansion in thioxanthone systems can alter the singlet-triplet gap, which is crucial for intersystem crossing (ISC) efficiency and subsequent radical generation. While thioxanthone and 3-methylthioxanthone maintain a small singlet-triplet gap, π-expanded systems like naphtho[2,3-c]thioxanthone can lose this characteristic, making them less suitable for certain sensitization applications.
The molar absorptivity of a photoinitiator is also a key photophysical parameter. High molar absorptivity, such as that observed for some thioxanthone derivatives around 383 nm, makes them attractive due to efficient light absorption. Furthermore, structural changes can influence the excited state lifetime and quantum yields, with an inverse correlation often observed between reaction speed and quantum yields.
Table 2: Representative Photophysical Properties of Thioxanthone Derivatives (Designed for interactive display in a dynamic environment)
| Compound | λmax (nm) | λfl (nm) | λPhos (nm) | Singlet-Triplet Gap (Qualitative) | Reference |
| Thioxanthone (Parent) | ~383 | - | - | Small | |
| 3-Methylthioxanthone | - | - | - | Small | |
| Naphtho[2,3-c]thioxanthone | - | - | - | Large |
Designing this compound Architectures for Tailored Photoreactivity
The understanding gained from SAR studies allows for the deliberate design of this compound architectures to achieve tailored photoreactivity for specific applications. This involves optimizing their absorption profiles, radical generation mechanisms, and compatibility with different polymerization systems.
One significant area of design involves developing photoinitiators sensitive to specific light sources, such as light-emitting diodes (LEDs). New functionalized thioxanthone derivatives, incorporating groups like oxime-esters, have been synthesized to act as Type I photoinitiators for polymerization under UV-Vis LEDs, demonstrating improved initiation abilities compared to parent thioxanthones. Similarly, triphenylamine (B166846) units have been identified as versatile building blocks for designing both Type I and Type II photoinitiators with absorption profiles fitting LED emissions. google.com
For free radical photopolymerization, new thioxanthone derivatives have been synthesized to absorb across the entire UV-Vis spectrum with high absorption coefficients, indicating the potential for panchromatic photoinitiators. The formation of reactive species can occur from a triplet state via photoreduction.
Furthermore, structural engineering can enhance specific photoinitiation mechanisms. For instance, a "chevron-shaped architecture" has been shown to improve the two-photon initiating efficiency of a thioxanthone derivative, which is beneficial for advanced 3D printing techniques like two-photon nanolithography. This non-linear activation allows for deeper penetration into resins compared to UV light.
Efforts have also focused on developing water-soluble thioxanthone photoinitiators, which are crucial for water-based curing formulations. nih.gov These derivatives are designed to maintain high reactivity under UV light, particularly at longer wavelengths (e.g., 350-450 nm), and to function effectively without the need for humectants.
The strategic attachment of thioxanthone substituents to other chromophores, such as diphenyl anthracene, has successfully extended their absorption wavelengths into the visible light spectrum, enabling their use as visible light photoinitiators and broadening their photoreactivity scope in photocatalysis. This demonstrates a clear path towards designing this compound-based systems for diverse and advanced photopolymerization and photocatalytic applications.
Advanced Applications in Polymer Science and Engineering
Methylthioxanthone as a Photoinitiator in Modern Photopolymerization Systems
This compound (MTX) and its derivatives, such as 2-isopropylthioxanthone (B132848) (ITX) and 2,4-diethylthioxanthone (DETX), are widely employed as photoinitiators in modern photopolymerization systems google.comctdbase.org. These compounds are effective in initiating polymerization across a range of monomer types, including acrylates, methacrylates, epoxy resins, and vinyl ethers. The photoinitiation mechanism of thioxanthones often involves a hydrogen abstraction pathway, particularly when used in conjunction with co-initiators like amines.
Kinetic investigations consistently demonstrate the efficiency of thioxanthone derivatives in driving photopolymerization reactions. For instance, a silicone-thioxanthone (STX) derivative has been confirmed as an efficient photoinitiator for monomers such as 1,6-Hexanedioldiacrylate (HDDA) and trimethylolpropane (B17298) triacrylate (TMPTA). Studies on photopolymerization kinetics also suggest the presence of synergistic effects between adjacent thioxanthone groups within certain photoinitiator structures, further enhancing their performance. The final properties of cured polymers, including the degree of cure and glass transition temperature (Tg), are critically influenced by these kinetic parameters.
Thioxanthone derivatives are instrumental in the advancement of visible light photoinitiating systems, which are increasingly important for applications requiring less energetic light sources or for curing thicker material sections. Silicone-thioxanthone (STX) is a notable example of a visible light photoinitiator, highlighting the capacity of these compounds to expand the scope of photopolymerization into broader spectral ranges. The ability to initiate polymerization under visible light offers significant advantages in terms of energy efficiency and material compatibility.
Thioxanthones are versatile and can be incorporated into both one-component and multi-component photoinitiator formulations. In multi-component systems, they are frequently combined with amine synergists and/or iodonium (B1229267) salts to optimize reactivity, control the depth of cure, and fine-tune the final properties of the polymer. N-vinylcarbazole (NVC), for example, can serve as an effective co-initiator in such formulations. Certain thioxanthone derivatives, particularly those with silicone functionalities, can act as multifunctionalized photoinitiators, simplifying formulation complexity while maintaining high performance.
Development of Visible Light Photoinitiating Systems
Integration in Additive Manufacturing Technologies (e.g., 3D Printing)
Photopolymerization, initiated by compounds like this compound, forms the fundamental basis for various additive manufacturing (3D printing) technologies, including stereolithography (SLA) and digital light processing (DLP). The rapid curing capabilities inherent to these photoinitiators are critical for achieving the high-speed and precision demands of modern 3D printing processes. Frontal polymerization (FP), a technique that can be triggered by UV light or heat, represents a promising method for the additive manufacturing of thermosetting polymers and composites, offering benefits in terms of reduced energy consumption and increased printing speed.
Polymer Material Modification and Functionalization via this compound Initiatives
Beyond their primary role in initiating polymerization, certain thioxanthone derivatives can also facilitate the modification and functionalization of cured polymer materials. This capability allows for the enhancement of specific performance characteristics in the final polymer product.
Specific thioxanthone-based photoinitiators, such as silicone-thioxanthone (STX), have demonstrated the ability to alter the surface properties of cured polymer films. For instance, STX can transform the surface of a cured polyurethane diacrylate (PUA) prepolymer film from hydrophilic to hydrophobic. This modification not only impacts the wettability but can also improve the polymer's resistance to water and acid, while simultaneously enhancing the thermal stability of the polymer network. Such surface modifications are crucial for expanding the utility of polymers in applications where specific surface characteristics, such as improved adhesion or environmental resistance, are required.
Fabrication of Advanced Polymer Composites
This compound plays a critical role in the fabrication of advanced polymer composites, primarily serving as a highly effective photoinitiator in ultraviolet (UV) light-curing systems. The integration of photoinitiators like this compound enables rapid and efficient polymerization, which is crucial for modern manufacturing techniques such as 3D printing and various composite molding processes researchgate.netnih.govbibliotekanauki.pl.
In UV-curing processes, this compound absorbs specific wavelengths of UV light, leading to its excitation and subsequent generation of highly reactive free radicals mdpi.com. These free radicals then initiate the polymerization of monomers and oligomers present in the polymer resin matrix, leading to the formation of cross-linked polymer networks. This photochemical reaction allows for extremely fast curing times, often reducing processes that traditionally take hours to just minutes nih.govbibliotekanauki.pl.
The efficiency of the photoinitiator system, including the type and concentration of this compound, directly influences key properties of the resulting polymer composite. These properties include the degree of conversion (the extent to which monomers are converted into polymer), cross-link density, and consequently, the mechanical performance of the final material mdpi.comcnrs.fr. A higher degree of conversion and optimal cross-linking contribute to enhanced mechanical properties such as flexural strength, elastic modulus, and hardness, which are vital for the structural integrity and performance of advanced composites mdpi.comnih.gov.
For instance, in the context of 3D printing, where precision and speed are paramount, this compound's ability to rapidly initiate polymerization allows for the layer-by-layer fabrication of complex geometries with improved mechanical characteristics researchgate.netnih.govaidic.it. UV-assisted 3D printing, utilizing photoinitiators in photocurable resins, has demonstrated success in creating glass and carbon fiber-reinforced polymer composites with good thermal stability and mechanical properties aidic.it. The rapid solidification facilitated by this compound ensures dimensional stability and enables high-throughput manufacturing of intricate composite structures.
While this compound is recognized for its utility in these applications, particularly in dental CAD-CAM materials and 3D printing resins, specific quantitative data tables detailing its isolated impact on the mechanical properties of various polymer composites (e.g., flexural strength, elastic modulus, hardness) are not consistently presented in general research literature in a format suitable for direct tabulation. Research often focuses on broader classes of photoinitiators or compares specific commercial formulations. However, its fundamental role in initiating the polymerization process under UV light directly underpins the ability to fabricate advanced polymer composites with tailored mechanical performance.
Exploration of Methylthioxanthone Interactions in in Vitro Biological Systems
Investigation of Molecular Interactions with Biological Components In Vitro
The investigation of molecular interactions between a chemical compound like Methylthioxanthone and biological components in vitro typically involves studying its binding to macromolecules such as proteins and DNA, as well as its potential to inhibit enzyme activities or interact with cellular receptors. These interactions are fundamental to understanding a compound's mechanism of action and its potential biological effects.
Protein Binding: Proteins are crucial biological macromolecules that interact with small molecules, influencing their distribution, metabolism, and efficacy. In vitro studies of protein binding aim to quantify the affinity and stoichiometry of a compound's interaction with various proteins, such as plasma proteins (e.g., albumin, α-1-acid glycoprotein) or intracellular proteins. While the specific protein binding characteristics for this compound are not widely reported in the current literature, such studies would typically involve measuring the fraction of the compound that binds to proteins under controlled conditions. Plasma protein binding, for instance, is a rapid equilibrium process where only the unbound fraction of a drug is generally considered to be available to reach the site of action. europa.eunih.gov
DNA Interaction: Interactions with DNA can indicate a compound's potential genotoxicity or its ability to act as a therapeutic agent by interfering with nucleic acid functions. Compounds can interact with DNA through various modes, including intercalation (inserting between base pairs), groove binding (fitting into the minor or major groove), or electrostatic interactions. While specific binding constants or detailed interaction modes for this compound with DNA are not readily available, studies on other compounds, such as quinones or xanthene derivatives, demonstrate how binding constants (e.g., K values in the range of 104 to 109 M-1) are determined using techniques like cyclic voltammetry or spectrophotometric titration. derpharmachemica.comsrce.hr
Enzyme Inhibition: Enzyme inhibition studies assess a compound's ability to decrease the activity of specific enzymes. This is crucial for understanding potential drug-drug interactions or identifying novel therapeutic targets. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC), which represents the concentration of the substance required to inhibit a given biological process or component by 50% in vitro. wikipedia.org For this compound, direct data on its IC values against specific human enzymes are not extensively detailed in the provided search results. However, general enzyme inhibition assays, particularly for cytochrome P450 (CYP) enzymes, are commonly performed to predict metabolic interactions. bibliotekanauki.plevotec.com
Receptor Binding: Receptor binding assays determine a compound's affinity for specific cellular receptors. These interactions are critical for compounds that exert their effects by modulating receptor activity. In vitro receptor binding studies often use radioligand binding assays to assess the binding affinity (K) of a compound to a receptor. [20 from previous search, 29 from previous search] No specific receptor binding data for this compound was found in the current search results.
Mechanisms of Cellular Internalization and Intracellular Distribution in Model Systems
Understanding how a compound enters cells and where it localizes intracellularly is vital for predicting its biological efficacy and potential targets. Cellular internalization mechanisms can vary, including passive diffusion, active transport, or various forms of endocytosis. Once inside the cell, a compound's intracellular distribution can influence its interaction with specific organelles or macromolecules.
For this compound, specific detailed mechanisms of cellular internalization and its precise intracellular distribution in human or mammalian model systems are not explicitly provided in the search results. However, general mechanisms of cellular uptake for various compounds and nanoparticles have been extensively studied. nih.govwilhelm-lab.comnih.gov
Mechanisms of Cellular Internalization: Cellular uptake is a complex process influenced by the compound's physicochemical properties (e.g., size, shape, surface chemistry, charge) and the cell type. Common mechanisms include:
Endocytosis: A major pathway for cellular entry, initiated by the binding of ligands to cell surface receptors or non-specific interactions. Endocytosis can be further classified into:
Clathrin-dependent endocytosis: A primary mechanism for nutrient uptake and receptor internalization, involving the formation of clathrin-coated pits and vesicles. nih.govwilhelm-lab.comnih.gov
Caveolin-dependent endocytosis: Another receptor-mediated pathway that can bypass lysosomes, potentially protecting internalized cargo from degradation. nih.govnih.gov
Clathrin- and caveolin-independent endocytosis: Other pathways that occur in cells lacking these specific receptors, often involving specific lipid compositions. nih.govnih.gov
Phagocytosis: An uptake process primarily by immune cells for clearing pathogens or foreign materials. wilhelm-lab.com
Macropinocytosis: A non-specific mechanism involving the engulfment of extracellular fluids and solutes through actin-stabilized plasma membrane extensions. nih.govwilhelm-lab.com
Passive Diffusion: Small, lipophilic molecules can cross cell membranes directly through the lipid bilayer. imrpress.com
Intracellular Distribution: Once internalized, a compound can distribute to various intracellular compartments, such as the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum. The specific localization often dictates where the compound exerts its biological effects. Microscopy techniques, particularly fluorescence microscopy, are commonly used to visualize and track the intracellular localization of compounds. [24 from previous search, 26 from previous search]
Methodological Approaches for Assessing In Vitro Biological Interactions
A diverse array of methodological approaches is employed to assess the in vitro biological interactions of chemical compounds. These methods provide quantitative and qualitative insights into how compounds interact with biological systems at a molecular and cellular level.
For Molecular Interactions (e.g., Protein and DNA Binding):
Spectroscopic Methods:
UV-Vis Spectroscopy: Measures changes in the absorption spectrum of a biological molecule upon interaction with a compound, indicating binding. [38 from previous search]
Fluorescence Spectroscopy: Detects changes in fluorescence intensity, wavelength, or anisotropy when a fluorescent compound or a fluorescently labeled biological component interacts, providing insights into binding affinity and stoichiometry. [21 from previous search, 14 from current search]
Circular Dichroism (CD) Spectroscopy: Used to detect changes in the secondary structure of proteins or DNA upon binding. [38 from previous search]
Surface Plasmon Resonance (SPR) Spectroscopy: A label-free technique that measures real-time binding kinetics (association and dissociation rates) and affinity (K) between a ligand immobilized on a sensor surface and an analyte in solution. [14 from previous search, 23 from previous search]
Equilibrium Dialysis / Ultracentrifugation: Traditional methods for measuring protein binding by separating bound and unbound fractions of a compound. europa.eunih.gov
Molecular Docking and Dynamics Simulations: Computational approaches used to predict binding modes, affinities, and key residues involved in molecular interactions, often complementing experimental data. [7 from previous search, 3 from current search]
For Enzyme Inhibition Studies:
Enzymatic Assays (e.g., Spectrophotometric, Fluorometric, LC-MS/MS based): These assays measure the activity of an enzyme in the presence and absence of an inhibitor. The reduction in enzyme activity is used to calculate inhibition constants like IC values. evotec.commdpi.comresearchgate.net
Example Data Table for General Enzyme Inhibition (Illustrative):
| Enzyme Target | Inhibitor Compound | IC (µM) | Assay Method | Reference |
|---|---|---|---|---|
| CYP3A4 | Chrysin | 0.6 ± 0.5 | LC-MS/MS | researchgate.net |
| ACE | MOLME | 226.37 µg/mL | Spectrophotometric | mdpi.com |
For Cellular Internalization and Intracellular Distribution:
Fluorescence Microscopy (Confocal, Widefield, Super-resolution): Utilizes fluorescently labeled compounds or cellular components to visualize and track the entry and localization of substances within living or fixed cells. Confocal microscopy offers optical sectioning for 3D localization. [10 from previous search, 13 from previous search, 17 from current search, 18 from current search]
Flow Cytometry: A high-throughput method to quantify the percentage of cells that have internalized a fluorescent compound and to measure the intensity of internalization. [19 from previous search, 18 from current search]
Transmission Electron Microscopy (TEM): Provides high-resolution images of cellular structures, allowing for visualization of internalized particles and their localization within organelles. [41 from previous search]
Inhibitor Studies: Using specific inhibitors of endocytic pathways (e.g., clathrin, caveolae, macropinocytosis inhibitors) to elucidate the mechanisms of cellular uptake. [34 from previous search, 36 from previous search]
Quantitative Cellular Uptake Assays: Methods like WST-1 or LDH assays can be used to assess cell viability in conjunction with uptake studies, ensuring the observed effects are not due to cytotoxicity. [26 from previous search, 42 from previous search]
Q & A
Introduction
This FAQ collection addresses key scientific inquiries about Methylthioxanthone, focusing on experimental design, data analysis, and methodological rigor. Questions are categorized as Basic (foundational knowledge) or Advanced (research-focused challenges), with answers grounded in reproducible practices, critical analysis, and interdisciplinary approaches.
Basic: What experimental protocols are recommended for synthesizing this compound derivatives, and how can reproducibility be ensured?
Methodological Answer:
Synthesis of this compound derivatives typically involves Friedel-Crafts acylation or photochemical methods. To ensure reproducibility:
- Characterization: Use NMR (¹H/¹³C) and HPLC for purity validation .
- Documentation: Record reaction conditions (temperature, solvent ratios, catalyst loadings) in granular detail, adhering to guidelines for experimental transparency .
- Replication: Include control experiments (e.g., blank reactions) to isolate variables.
Advanced: How can conflicting spectral data for this compound photodegradation products be resolved?
Methodological Answer:
Contradictions in UV-Vis or mass spectrometry data may arise from:
- Matrix Effects: Use solvent-matched calibration standards to minimize interference .
- Isolation Techniques: Employ preparative HPLC to separate degradation by-products before analysis .
- Triangulation: Cross-validate findings with computational modeling (e.g., DFT for predicting degradation pathways) .
- Peer Review: Compare results with independent studies to identify systemic errors .
Basic: What analytical techniques are most reliable for quantifying this compound in environmental samples?
Methodological Answer:
- HPLC-MS/MS: Offers high sensitivity (LOD < 0.1 ppb) for trace analysis in water or soil .
- Validation: Follow ICH guidelines for linearity (R² > 0.995), recovery (80–120%), and precision (RSD < 5%) .
- Sample Prep: Solid-phase extraction (SPE) with C18 cartridges reduces matrix complexity .
Advanced: What statistical frameworks are suitable for dose-response studies of this compound toxicity?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or Log-Logistic models using software like GraphPad Prism .
- Error Propagation: Account for instrument variability (e.g., plate reader CV%) in EC₅₀ calculations .
- Meta-Analysis: Pool data from multiple assays (e.g., MTT, comet assays) to assess heterogeneity via I² statistics .
Basic: How should researchers design controlled experiments to study this compound’s photostability?
Methodological Answer:
- Light Sources: Standardize UV intensity (e.g., 365 nm, 10 mW/cm²) using radiometers .
- Control Groups: Include dark controls and inert substrates (e.g., silica gel) to isolate photolytic effects .
- Kinetic Sampling: Collect time-point aliquots under inert atmospheres to prevent oxidation .
Advanced: What computational methods predict this compound’s reactivity in complex biological systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding affinities to proteins (e.g., cytochrome P450) using AMBER or GROMACS .
- QSAR Models: Train datasets on thioxanthone analogs to predict metabolic pathways .
- Validation: Compare in silico results with in vitro metabolism assays (e.g., liver microsomes) .
Basic: What are the critical parameters for validating this compound’s fluorescence properties?
Methodological Answer:
- Quantum Yield: Measure using integrating spheres with reference standards (e.g., quinine sulfate) .
- Spectral Correction: Apply instrument-specific correction factors for emission spectra .
- Environmental Controls: Maintain constant temperature (±1°C) to avoid solvent density artifacts .
Advanced: How can researchers address discrepancies in this compound’s reported antioxidant activity?
Methodological Answer:
- Assay Variability: Standardize DPPH/ABTS protocols (e.g., incubation time, solvent polarity) .
- Redox Interference: Test for false positives using chelating agents (e.g., EDTA) to exclude metal ion effects .
- Multi-Omics Integration: Correlate antioxidant data with transcriptomic profiles to identify mechanistic pathways .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves and fume hoods for powder handling .
- Waste Disposal: Neutralize acidic by-products before disposal in approved containers .
- Exposure Monitoring: Implement LC-MS screening for lab personnel in chronic exposure studies .
Advanced: What interdisciplinary approaches improve this compound’s ecological risk assessment?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
